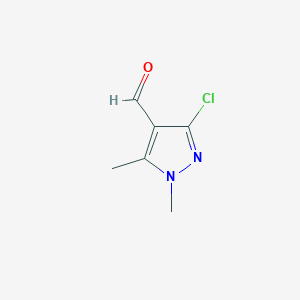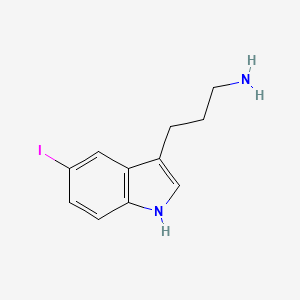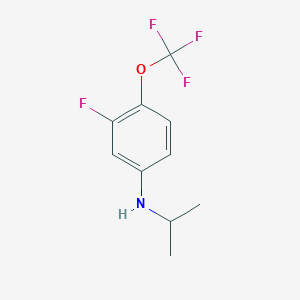
Dipotassium hexakis(cyano)platinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexacyanoplatinate(IV) is an inorganic compound with the chemical formula K₂[Pt(CN)₆]. It is a coordination complex consisting of a platinum(IV) ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is known for its stability and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexacyanoplatinate(IV) can be synthesized by reacting potassium cyanide with platinum(IV) chloride in an aqueous solution. The reaction typically proceeds as follows:
PtCl4+6KCN→K2[Pt(CN)6]+4KCl
The reaction is carried out under controlled conditions to ensure the complete formation of the hexacyanoplatinate complex.
Industrial Production Methods: In industrial settings, the production of potassium hexacyanoplatinate(IV) involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and filtration to obtain high-purity potassium hexacyanoplatinate(IV).
Types of Reactions:
Oxidation and Reduction: Potassium hexacyanoplatinate(IV) can undergo redox reactions where the platinum center can be reduced or oxidized, leading to changes in its oxidation state.
Substitution Reactions: The cyanide ligands in potassium hexacyanoplatinate(IV) can be substituted by other ligands, such as halides or ammonia, under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the platinum center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the platinum center.
Substitution Reagents: Halides (e.g., chloride, bromide) or ammonia can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Substitution Products: Complexes with different ligands replacing the cyanide groups.
Scientific Research Applications
Potassium hexacyanoplatinate(IV) has numerous applications in scientific research and industry:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Industry: Utilized in electroplating processes and the synthesis of other platinum-containing compounds.
Mechanism of Action
The functionality of potassium hexacyanoplatinate(IV) lies in its capacity to form stable complexes with metal ions. The cyanide groups of the anion bind to metal ions, allowing this complex to interact with a range of compounds like reducing or oxidizing agents, resulting in various products . This property is particularly useful in analytical chemistry and industrial applications.
Comparison with Similar Compounds
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of cyanide.
Potassium hexaiodoplatinate(IV): Contains iodide ligands instead of cyanide.
Potassium hexafluoroplatinate(IV): Contains fluoride ligands instead of cyanide.
Uniqueness: Potassium hexacyanoplatinate(IV) is unique due to its high stability and the strong binding affinity of cyanide ligands to the platinum center. This stability makes it particularly useful in applications requiring robust and reliable platinum complexes.
Properties
Molecular Formula |
C6K2N6Pt-6 |
|---|---|
Molecular Weight |
429.39 g/mol |
InChI |
InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;;; |
InChI Key |
IMBQATNWBOPFDP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K].[K].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13721518.png)






![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)



